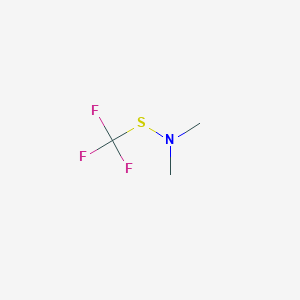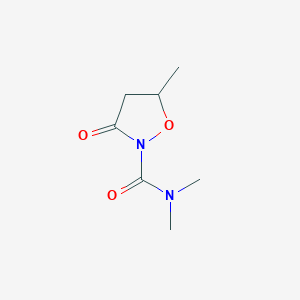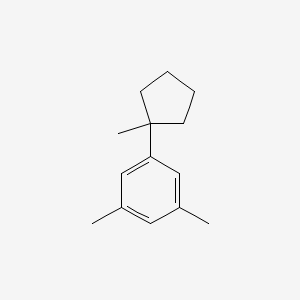
2-Butyl-4,5-dichloro-7-(ethoxycarbonyl)undec-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-4,5-dichloro-7-(ethoxycarbonyl)undec-4-enoate is an organic compound that belongs to the class of enoate esters. These compounds are characterized by the presence of an α,β-unsaturated carboxylic ester group, where the ester carbonyl function is conjugated to a carbon-carbon double bond at the α,β position . This structural feature imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4,5-dichloro-7-(ethoxycarbonyl)undec-4-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reaction mixture to drive the esterification to completion. Additionally, the use of dehydrating agents can help in shifting the equilibrium towards the ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-4,5-dichloro-7-(ethoxycarbonyl)undec-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α,β-unsaturated carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the α,β-unsaturated carbonyl group under mild conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Butyl-4,5-dichloro-7-(ethoxycarbonyl)undec-4-enoate has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Butyl-4,5-dichloro-7-(ethoxycarbonyl)undec-4-enoate involves its interaction with molecular targets through its α,β-unsaturated carbonyl group. This group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. The compound’s reactivity is influenced by the electronic and steric properties of its substituents, which can modulate its interaction with biological targets and pathways .
Comparison with Similar Compounds
Similar Compounds
2-Octenedioic Acid: Another enoate ester with similar structural features.
2-Ethylhexyl Acrylate: An ester with an α,β-unsaturated carbonyl group.
Uniqueness
2-Butyl-4,5-dichloro-7-(ethoxycarbonyl)undec-4-enoate is unique due to its specific combination of substituents, which impart distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and scientific research.
Properties
CAS No. |
62457-00-5 |
|---|---|
Molecular Formula |
C18H29Cl2O4- |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
2-butyl-4,5-dichloro-7-ethoxycarbonylundec-4-enoate |
InChI |
InChI=1S/C18H30Cl2O4/c1-4-7-9-13(17(21)22)11-15(19)16(20)12-14(10-8-5-2)18(23)24-6-3/h13-14H,4-12H2,1-3H3,(H,21,22)/p-1 |
InChI Key |
JFIJZBDBRDGQOP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC(=C(CC(CCCC)C(=O)OCC)Cl)Cl)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl {2-[hydroxy(phenyl)methyl]-1H-benzimidazol-6-yl}acetate](/img/structure/B14536411.png)
![N-{4-[2-(Naphtho[2,3-d][1,3]thiazol-2-yl)ethenyl]phenyl}-N'-phenylurea](/img/structure/B14536420.png)


![N-Ethyl-2-methylbicyclo[2.2.2]oct-5-ene-2-carboxamide](/img/structure/B14536442.png)
![7,9-Diethyl-6,7,8,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14536447.png)

![6-Ethyl-7-methyl-2-oxaspiro[4.4]nonane-1,3-dione](/img/structure/B14536462.png)




